molecular formula C11H13N5OS B2595491 N-(thiophen-2-yl)-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide CAS No. 2310143-12-3

N-(thiophen-2-yl)-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide

Cat. No.: B2595491
CAS No.: 2310143-12-3
M. Wt: 263.32
InChI Key: PGPCZMOTVSHFCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(thiophen-2-yl)-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide is a synthetic organic compound that features a thiophene ring, a triazole ring, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-2-yl)-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Triazole Ring: The triazole ring can be introduced via a click chemistry reaction, such as the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.

    Attachment of the Thiophene Ring: The thiophene ring can be attached through a coupling reaction, such as a Suzuki or Stille coupling.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could potentially modify the triazole or azetidine rings.

    Substitution: Substitution reactions may occur at various positions on the thiophene or triazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring could yield sulfoxides or sulfones.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible applications in drug discovery and development.

    Industry: Use in the synthesis of advanced materials or as a catalyst.

Mechanism of Action

The mechanism of action of N-(thiophen-2-yl)-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(thiophen-2-yl)-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxylate
  • N-(thiophen-2-yl)-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxylamide

Uniqueness

N-(thiophen-2-yl)-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-thiophen-2-yl-3-(triazol-1-ylmethyl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5OS/c17-11(13-10-2-1-5-18-10)15-6-9(7-15)8-16-4-3-12-14-16/h1-5,9H,6-8H2,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGPCZMOTVSHFCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NC2=CC=CS2)CN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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